1-(4-Bromo-2-methylbenzoyl)piperidin-4-one
CAS No.: 1157019-81-2
Cat. No.: VC2542346
Molecular Formula: C13H14BrNO2
Molecular Weight: 296.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1157019-81-2 |
|---|---|
| Molecular Formula | C13H14BrNO2 |
| Molecular Weight | 296.16 g/mol |
| IUPAC Name | 1-(4-bromo-2-methylbenzoyl)piperidin-4-one |
| Standard InChI | InChI=1S/C13H14BrNO2/c1-9-8-10(14)2-3-12(9)13(17)15-6-4-11(16)5-7-15/h2-3,8H,4-7H2,1H3 |
| Standard InChI Key | HNXIGFUUPOFOKV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Br)C(=O)N2CCC(=O)CC2 |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)C(=O)N2CCC(=O)CC2 |
Introduction
Chemical Properties and Structure
1-(4-Bromo-2-methylbenzoyl)piperidin-4-one is characterized by its unique chemical composition and structural features that position it as a compound of interest in pharmaceutical research. This compound consists of a piperidin-4-one ring system connected to a 4-bromo-2-methylbenzoyl group through an amide linkage. The presence of both the bromine atom and the methyl group on the benzene ring creates a distinct electronic and steric profile that could influence its interactions with biological targets.
The chemical identification and physical properties of 1-(4-Bromo-2-methylbenzoyl)piperidin-4-one are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1157019-81-2 |
| IUPAC Name | 1-(4-bromo-2-methylbenzoyl)piperidin-4-one |
| Molecular Formula | C₁₃H₁₄BrNO₂ |
| Molecular Weight | 296.16 g/mol |
| Physical Appearance | Not specified in available data |
| Standard InChI | InChI=1S/C13H14BrNO2/c1-9-8-10(14)2-3-12(9)13(17)15-6-4-11(16)5-7-15 |
Chemical Bonding and Structural Features
The molecular structure of 1-(4-Bromo-2-methylbenzoyl)piperidin-4-one features several important bonding characteristics that influence its chemical properties. The amide bond connecting the piperidinone ring to the benzoyl group restricts rotation, creating a relatively rigid structure. This structural rigidity may contribute to the compound's potential selectivity for specific biological targets by limiting the conformational states available for binding interactions.
The piperidinone ring exists in a chair conformation, with the carbonyl group at the 4-position introducing strain into the ring. This strain can influence the reactivity of the ring and its interactions with biological systems. The nitrogen atom in the piperidinone ring is sp² hybridized due to its participation in the amide bond, which affects the electron distribution within the molecule and potentially its hydrogen-bonding capabilities.
Synthesis and Preparation
The synthesis of 1-(4-Bromo-2-methylbenzoyl)piperidin-4-one typically follows established procedures for introducing acyl groups onto nitrogen-containing heterocycles. The primary synthetic route involves the reaction of piperidin-4-one with 4-bromo-2-methylbenzoyl chloride in the presence of a suitable base. This acylation reaction is a well-established method for forming amide bonds between carboxylic acid derivatives and amine compounds.
A typical synthetic procedure would follow these general steps:
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Preparation of the acylating agent: 4-Bromo-2-methylbenzoic acid is converted to the corresponding acid chloride (4-bromo-2-methylbenzoyl chloride) using reagents such as thionyl chloride or oxalyl chloride.
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Acylation reaction: The prepared acid chloride is reacted with piperidin-4-one in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride generated during the reaction.
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Purification: The crude product is purified through techniques such as recrystallization or column chromatography to obtain the pure 1-(4-Bromo-2-methylbenzoyl)piperidin-4-one.
The specific reaction conditions, including solvent choice, temperature, and reaction time, can be adjusted to optimize the yield and purity of the final product. Typically, these reactions are conducted in aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile to facilitate the acylation process.
Research Limitations and Future Directions
The current state of research on 1-(4-Bromo-2-methylbenzoyl)piperidin-4-one reveals several limitations that present opportunities for future investigation. The most significant limitation is the scarcity of published data specifically addressing this compound's biological activities, pharmacokinetic properties, and potential therapeutic applications. This gap in knowledge necessitates comprehensive studies to elucidate its full potential as a pharmaceutical agent.
Future research directions for 1-(4-Bromo-2-methylbenzoyl)piperidin-4-one could include:
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Systematic screening for biological activity against a range of targets, including neurotransmitter receptors, enzymes, and cellular signaling pathways.
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Structure-activity relationship studies involving the synthesis and evaluation of analogs with modified substituents on both the benzoyl group and the piperidinone ring.
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Computational studies to predict potential binding modes with proteins of interest and to guide the design of optimized derivatives.
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Pharmacokinetic and metabolism studies to understand the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
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Investigation of potential synergistic effects when combined with established therapeutic agents, particularly in contexts where piperidinone derivatives have shown promise, such as neurology, oncology, and inflammatory disorders.
These research directions would contribute to a more comprehensive understanding of 1-(4-Bromo-2-methylbenzoyl)piperidin-4-one and could potentially lead to the development of novel therapeutic agents based on this structural scaffold.
Analytical Methods for Characterization
To support future research on this compound, robust analytical methods for its characterization and quantification in various matrices will be essential. Techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information about the compound's purity, stability, and behavior under different conditions. The development and validation of such analytical methods would facilitate the investigation of this compound's properties and potential applications.
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